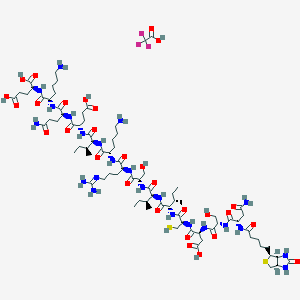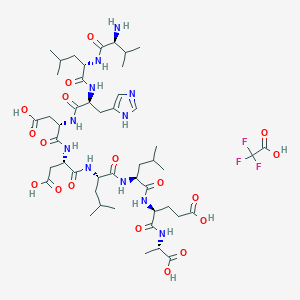
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The peptide is a synthetic compound with the sequence “H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH” in trifluoroacetate salt form . It has been investigated for the treatment of acute ischemic stroke .
Molecular Structure Analysis
The molecular weight of the peptide is 2919.42 . Its chemical formula is C₁₂₄H₂₁₂N₄₈O₃₂S . Detailed structural analysis would require more specific resources or experimental data.Physical And Chemical Properties Analysis
The peptide is a synthetic compound and is stored at temperatures below -15°C . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Treatment of Spinal Cord Injury
The peptide has been designated as an orphan medicine for the treatment of spinal cord injury in the European Union. This designation means that the developer will receive scientific and regulatory support from the European Medicines Agency (EMA) to advance their medicine to the stage where they can apply for a marketing authorization .
Bioactive Peptide Research
The TAT peptide is used in bioactive peptide research, which includes peptides, proteins, enzymes, cDNAs, aptamers, adjuvants, and ODNs. These are crucial components in understanding cellular mechanisms and developing therapeutic strategies .
Cancer Research
In cancer research, this peptide’s salt form, Trifluoroacetate, is used due to its specific molecular weight and chemical formula which are essential for experimental consistency and reproducibility .
Paediatric Investigation Plan
The EMA has a paediatric investigation plan involving this peptide sequence. Such plans are critical for developing medicines for children, ensuring that the necessary data is collected to support marketing authorization .
Treatment of Acute Ischaemic Stroke
The peptide has been investigated for use in treating acute ischemic stroke. It has been formulated as a solution for infusion and administered intravenously as part of clinical trials .
Mechanism of Action
Target of Action
It is indicated that the compound has a therapeutic application in the field of neurology . This suggests that the compound likely interacts with targets in the nervous system, potentially neurons or other related cells.
Mode of Action
Peptides, such as this compound, often interact with their targets by binding to specific receptors on the cell surface . This binding can trigger a cascade of biochemical reactions within the cell, leading to various cellular responses.
Biochemical Pathways
Given its therapeutic application in neurology , it is plausible that the compound influences pathways related to neuronal function or survival.
Pharmacokinetics
It is mentioned that the compound is administered intravenously , which suggests that it is directly introduced into the bloodstream, bypassing the absorption process that oral drugs undergo.
Result of Action
Given its therapeutic application in neurology , it is likely that the compound exerts protective or restorative effects on neurons or other cells in the nervous system.
properties
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C124H212N48O32S.C2HF3O2/c1-64(2)56-84(109(195)166-85(59-68-33-37-70(176)38-34-68)110(196)161-80(28-17-52-150-124(142)143)106(192)170-89(63-174)116(202)172-54-18-29-90(172)113(199)152-66(5)96(182)169-88(62-173)112(198)164-83(43-55-205-6)115(201)171-53-19-30-91(171)114(200)163-82(40-42-95(180)181)108(194)167-86(60-93(129)178)111(197)168-87(117(203)204)57-65(3)4)165-105(191)79(27-16-51-149-123(140)141)159-102(188)76(24-13-48-146-120(134)135)157-103(189)77(25-14-49-147-121(136)137)160-107(193)81(39-41-92(128)177)162-104(190)78(26-15-50-148-122(138)139)158-101(187)75(23-12-47-145-119(132)133)156-100(186)74(21-8-10-45-126)155-99(185)73(20-7-9-44-125)154-98(184)72(22-11-46-144-118(130)131)153-94(179)61-151-97(183)71(127)58-67-31-35-69(175)36-32-67;3-2(4,5)1(6)7/h31-38,64-66,71-91,173-176H,7-30,39-63,125-127H2,1-6H3,(H2,128,177)(H2,129,178)(H,151,183)(H,152,199)(H,153,179)(H,154,184)(H,155,185)(H,156,186)(H,157,189)(H,158,187)(H,159,188)(H,160,193)(H,161,196)(H,162,190)(H,163,200)(H,164,198)(H,165,191)(H,166,195)(H,167,194)(H,168,197)(H,169,182)(H,170,192)(H,180,181)(H,203,204)(H4,130,131,144)(H4,132,133,145)(H4,134,135,146)(H4,136,137,147)(H4,138,139,148)(H4,140,141,149)(H4,142,143,150);(H,6,7)/t66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJXBPBGMYEAED-ILWUBXQYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H213F3N48O34S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3033.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH Trifluoroacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














